N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c23-14(16-4-3-15(28-16)12-5-8-29-11-12)10-21-19(24)20(25)22-13-1-2-17-18(9-13)27-7-6-26-17/h1-5,8-9,11,14,23H,6-7,10H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXUGRYYSXAKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to form the benzodioxin ring structure.
Introduction of the Thiophene-Furan Moiety: The thiophene-furan moiety is introduced through a series of reactions involving thiophene and furan derivatives.
Coupling with Ethanediamide: The final step involves coupling the benzodioxin and thiophene-furan intermediates with ethanediamide under controlled conditions, often using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anti-Diabetic Potential
Research has demonstrated that derivatives of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide exhibit significant anti-diabetic activity. These compounds have been evaluated for their ability to inhibit the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism . The inhibition of this enzyme can lead to reduced glucose absorption in the intestines, thereby lowering blood sugar levels.
Antiviral Properties
The compound has also been included in antiviral screening libraries, indicating its potential effectiveness against viral infections . Compounds with similar structures have shown promise in inhibiting viral replication and modulating immune responses.
Neurological Disorders
The benzodioxin structure is associated with neuroprotective effects. Research into benzofuran derivatives suggests that they may be effective in treating conditions like depression and anxiety by modulating neurotransmitter systems . Compounds similar to this compound have been studied for their binding profiles to serotonin receptors, which are critical in mood regulation.
Cancer Treatment
Some studies have indicated that benzodioxins can possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin ring but differs in its sulfonamide group.
6-Acetyl-1,4-benzodioxane: Similar benzodioxin structure but with an acetyl group.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: Shares the benzodioxin ring but has different substituents.
Uniqueness
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide is unique due to its combination of a benzodioxin ring, a thiophene-furan moiety, and an ethanediamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on enzyme inhibition, anticancer activity, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and a thiophene-furan hybrid. Its molecular formula is , and it exhibits unique pharmacological properties due to its heterocyclic components.
Biological Activity Overview
The biological activities of this compound have been explored through various studies, with a focus on its enzyme inhibitory effects and anticancer properties.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to benzodioxin derivatives. For instance, sulfonamide derivatives containing benzodioxin have shown significant inhibition against α-glucosidase and acetylcholinesterase enzymes, which are relevant for treating type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively. The IC50 values for these compounds ranged from 8.86 μM to 35.62 μM when compared to standard drugs like 5-fluorouracil .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Benzodioxin Derivative A | α-glucosidase | 8.86 |
| Benzodioxin Derivative B | Acetylcholinesterase | 35.62 |
Anticancer Activity
The anticancer activity of benzodioxin derivatives has also been documented. Compounds derived from this class have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, specific derivatives have shown IC50 values as low as 12.4 μM against HeLa cells by inhibiting NF-κB activation .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Inhibitory Effects on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing significant growth inhibition with an IC50 of 58 μM.
- Anti-inflammatory Properties : Another investigation showed that related benzodioxin compounds could reduce levels of pro-inflammatory mediators such as NO and TNF-α in LPS-stimulated BV2 microglia cells, indicating potential neuroprotective effects .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzyme active sites or cellular pathways involved in inflammation and cancer proliferation.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide with high purity?
- Methodological Answer :
- Use multi-step organic synthesis with TLC monitoring to track intermediate formation (e.g., coupling reactions for the ethanediamide group and heterocyclic rings) .
- Optimize solvent systems (e.g., DMF for polar intermediates) and stoichiometric ratios of reagents (e.g., 1.5 mol potassium carbonate for deprotonation) to minimize side products .
- Purify via column chromatography or recrystallization, leveraging differences in solubility between the target compound and byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Combine spectroscopic techniques:
- 1H/13C NMR to verify substituent positions on the benzodioxin, thiophene, and furan rings .
- IR spectroscopy to confirm the presence of amide (C=O, N-H) and hydroxyl (-OH) functional groups .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer :
- Perform in vitro cytotoxicity screening (e.g., MTT assay) against cancer cell lines, given structural similarities to thiophene-derived bioactive compounds .
- Test enzyme inhibition (e.g., kinase or protease assays) due to the oxalamide group’s potential as a hydrogen-bond donor .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s derivatives?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, focusing on regioselectivity in heterocyclic ring formation .
- Apply AI-driven reaction path search tools (e.g., COMSOL Multiphysics) to predict optimal conditions (temperature, solvent) for yield improvement .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-reference 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals from the benzodioxin and thiophene-furan moieties .
- Validate ambiguous results via X-ray crystallography if single crystals can be obtained .
- Use triangulation by comparing experimental data with simulated spectra from computational models .
Q. How to design experiments evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- Conduct ADMET profiling :
- Lipophilicity (LogP) via HPLC to assess membrane permeability .
- Metabolic stability using liver microsomes to identify potential oxidation sites (e.g., thiophene ring) .
- Employ molecular docking to predict binding affinities with cytochrome P450 enzymes .
Q. What advanced separation techniques improve purification efficiency?
- Methodological Answer :
- Utilize preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) for high-resolution separation .
- Explore membrane-based technologies (e.g., nanofiltration) to isolate macromolecular impurities .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
- Methodological Answer :
- Investigate bioavailability limitations (e.g., poor solubility or rapid metabolism) via plasma protein binding assays and pharmacokinetic modeling .
- Use knockout animal models to isolate target-specific effects from off-target interactions .
Q. What statistical approaches validate reproducibility in synthetic yield data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
